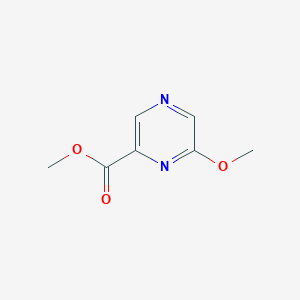

Methyl 6-methoxy-2-pyrazinecarboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRKUEOKCLKUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632201 | |

| Record name | Methyl 6-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23813-24-3 | |

| Record name | Methyl 6-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 6 Methoxy 2 Pyrazinecarboxylate and Its Analogues

Esterification Reactions in the Synthesis of Pyrazine (B50134) Carboxylates

The formation of the methyl ester group in pyrazine carboxylates is a fundamental transformation in the synthesis of the target compound and its derivatives. Various catalytic and non-catalytic methods have been developed to achieve this conversion efficiently.

Catalytic Approaches for Methyl Ester Formation

Catalytic esterification of pyrazinecarboxylic acids is a widely employed method for the synthesis of their corresponding methyl esters. This approach offers advantages in terms of reaction rates and yields.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed using a Dean-Stark apparatus or by using a large excess of the alcohol masterorganicchemistry.com. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol masterorganicchemistry.comyoutube.com.

Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, have also been successfully used for the synthesis of methyl pyrazinecarboxylates chemicalbook.com. These catalysts offer the advantage of easy separation from the reaction mixture, simplification of the work-up procedure, and potential for recycling, aligning with the principles of green chemistry. For instance, the synthesis of methyl 5-methylpyrazine-2-carboxylate has been achieved by refluxing 5-methylpyrazinecarboxylic acid in methanol with Amberlyst-15, resulting in a high yield of the desired ester chemicalbook.com.

Another catalytic approach is transesterification, where an existing ester is converted to another by reaction with an alcohol in the presence of an acid or base catalyst. While less common for the direct synthesis of methyl esters from carboxylic acids, it is a viable route for the interconversion of different alkyl pyrazinecarboxylates acs.orgyoutube.com.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Pyrazinecarboxylic acid, Methanol | Reflux, Water removal | High | masterorganicchemistry.com |

| Amberlyst-15 | 5-Methylpyrazinecarboxylic acid, Methanol | Reflux | 93% | chemicalbook.com |

| Tin(II) 2-ethylhexanoate | Dimethylpyrazine dipropionic acid, Diols | 160-180 °C (transesterification) | - | acs.org |

Derivatization Strategies for Functionalized Pyrazine Cores

The functionalization of the pyrazine ring is a key strategy for the synthesis of analogues of Methyl 6-methoxy-2-pyrazinecarboxylate. Amination, halogenation, and oxidation are among the most important transformations to introduce diverse substituents and modulate the properties of the pyrazine core.

Amination and Halogenation Reactions on Pyrazine Rings

Amination of the pyrazine ring can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen atom. For instance, 2-chloropyrazines can be converted to 2-aminopyrazines by reaction with ammonia or primary and secondary amines researchgate.net. The reactivity of the chloropyrazine towards nucleophilic attack is influenced by the electronic nature of other substituents on the ring. The reaction of heteroaryl chlorides, including chloropyrazines, with amines can be facilitated by the presence of potassium fluoride in water, offering a more environmentally friendly approach researchgate.net. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient method for the formation of C-N bonds with a wide range of amines researchgate.netorganic-chemistry.org.

Halogenation of the pyrazine ring is a crucial step for introducing a handle for further functionalization. The direct chlorination of monochloropyrazine with gaseous chlorine can lead to the formation of 2,6-dichloropyrazine google.com. The reaction conditions, including temperature and the use of a solvent, can influence the regioselectivity and yield of the halogenation. For the synthesis of 2-chloro-6-methoxypyrazine, a valuable intermediate, specific synthetic routes are employed, often starting from precursors that already contain one of the desired functional groups sigmaaldrich.com.

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Amination (SNAr) | 2-Chloropyrimidine | Primary/Secondary Amines | 2-Aminopyrimidine derivatives | researchgate.net |

| Amination (Pd-catalyzed) | Chloropyrazine | 4-Methoxyaniline, BrettPhos ligand | N-(4-methoxyphenyl)pyrazin-2-amine | researchgate.net |

| Chlorination | Monochloropyrazine | Cl₂ | 2,6-Dichloropyrazine | google.com |

Oxidation Pathways for Pyrazine-N-Oxide Derivatives

The oxidation of the nitrogen atoms in the pyrazine ring leads to the formation of pyrazine-N-oxides, which are versatile intermediates in the synthesis of substituted pyrazines. The N-oxide group can activate the pyrazine ring for nucleophilic substitution and can also be used to direct further functionalization. A variety of oxidizing agents can be employed for this transformation. For instance, the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) involves an N-oxidation step osti.govresearchgate.net. The nitration of 2,6-dimethoxypyrazine, a related precursor, followed by amination and N-oxidation highlights the utility of these pathways in accessing highly functionalized pyrazine systems osti.gov.

Microwave-Assisted Synthetic Enhancements for Pyrazinamide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of synthetic processes. This technology has been successfully applied to the synthesis of pyrazinamide analogues and other heterocyclic compounds researchgate.netbeilstein-journals.orgnih.govresearchgate.netnih.gov. The aminodehalogenation reaction of chloropyrazines with various amines, a key step in the synthesis of many pyrazinamide derivatives, can be significantly accelerated under microwave irradiation, often reducing reaction times from hours to minutes researchgate.netresearchgate.net. This rapid and efficient heating method allows for the quick generation of libraries of compounds for biological screening. The synthesis of various heterocyclic systems, including dihydropyridines and quinolines, has also been shown to benefit from microwave assistance, demonstrating the broad applicability of this technology in heterocyclic chemistry beilstein-journals.orgnih.gov.

| Reaction | Reactants | Conditions | Time (Microwave) | Time (Conventional) | Yield (Microwave) | Reference |

| Aminodehalogenation | 3-Chloropyrazine-2-carboxamide, Anilines | - | Minutes | Hours | Improved | researchgate.net |

| Biginelli Reaction | Aromatic aldehyde, β-ketoester, Urea | Ytterbium triflate catalyst, Acetic acid/ethanol | 10 min | - | 92% | nih.gov |

| Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde, Ketones | Ethanol | - | - | 72% | nih.gov |

Green Chemistry Principles in Pyrazine Carboxylate Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of pyrazine carboxylates and their derivatives to develop more sustainable and environmentally benign processes. This includes the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste generation.

One-pot syntheses of pyrazine derivatives represent an atom-economical approach that reduces the need for purification of intermediates and minimizes solvent usage tandfonline.com. The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green pyrazine synthesis nih.govmdpi.com. For example, manganese pincer complexes have been used as catalysts for the dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts nih.govacs.org.

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a greener solvent, tert-amyl alcohol, with high yields nih.gov. This biocatalytic approach operates under mild conditions and avoids the use of hazardous reagents nih.gov.

The development of synthetic routes from bio-based resources is also a significant step towards more sustainable chemical production. For example, pyrazine-containing polyesters have been synthesized from dimethylpyrazine dipropionic acid, which can be derived from nitrogen-rich biomass acs.org.

Spectroscopic Elucidation and Computational Characterization of Methyl 6 Methoxy 2 Pyrazinecarboxylate Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these methods provide a unique fingerprint of the molecular structure. In the context of pyrazine (B50134) derivatives, these techniques are instrumental in identifying characteristic functional groups and understanding the vibrational dynamics of the heterocyclic ring system.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational transitions. For the analogue Methyl-2-pyrazinecarboxylate, the FT-IR spectrum provides definitive evidence for its key functional groups. The analysis combines experimental data with theoretical calculations, often using Density Functional Theory (DFT), to achieve precise vibrational assignments.

Key vibrational modes observed in the FT-IR spectrum include the C-H stretching vibrations of the pyrazine ring, which typically appear above 3000 cm⁻¹. The carbonyl group (C=O) of the methyl ester substituent gives rise to a strong, characteristic stretching band. The C-O stretching modes of the ester group are also clearly identifiable. Vibrations corresponding to the pyrazine ring, including C-C and C-N stretching, as well as in-plane and out-of-plane bending modes, are found in the fingerprint region of the spectrum.

Table 1: Selected FT-IR Vibrational Assignments for Methyl-2-pyrazinecarboxylate

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|

| 3075 | 3080 | ν(C-H) (98%) |

| 1735 | 1740 | ν(C=O) (85%) |

| 1580 | 1585 | ν(C-C) + ν(C-N) ring (70%) |

| 1450 | 1455 | δ(C-H) ring in-plane (65%) |

| 1290 | 1295 | ν(C-O) ester (60%) |

| 1150 | 1155 | ν(C-C) ring + δ(C-H) (55%) |

| 1050 | 1055 | Ring breathing mode (50%) |

| 860 | 865 | γ(C-H) ring out-of-plane (75%) |

| 780 | 785 | Ring deformation (60%) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending. PED contributions are illustrative.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of Methyl-2-pyrazinecarboxylate is particularly useful for characterizing the vibrations of the pyrazine ring and the C-C backbone.

The symmetric stretching vibrations of the pyrazine ring often produce strong and sharp signals in the Raman spectrum. The C-C stretching of the ring and the symmetric stretching of the ester group are also prominent. These assignments are corroborated by computational methods to ensure accuracy.

Table 2: Selected FT-Raman Vibrational Assignments for Methyl-2-pyrazinecarboxylate

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|

| 3070 | 3075 | ν(C-H) symmetric (97%) |

| 1590 | 1595 | ν(C-C) + ν(C-N) ring symmetric (75%) |

| 1480 | 1485 | δ(C-H) ring in-plane (68%) |

| 1250 | 1255 | Ring breathing mode (60%) |

| 1060 | 1065 | Ring trigonal bending (58%) |

| 850 | 855 | γ(C-H) ring out-of-plane (70%) |

| 650 | 655 | Ring deformation (62%) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending. PED contributions are illustrative.

Potential Energy Distribution (PED) Analysis in Vibrational Assignments

The assignment of vibrational modes can be complex, as many vibrations are not localized to a single bond but involve the motion of several atoms. Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode.

By calculating the PED using quantum chemical methods (like DFT), researchers can overcome the ambiguity of simple visual inspection of vibrational modes. For Methyl-2-pyrazinecarboxylate, PED analysis confirms that bands in the 1600-1400 cm⁻¹ region are not pure C=C or C=N stretches but are coupled vibrations involving the entire pyrazine ring. Similarly, it can distinguish between different bending and stretching modes that have similar frequencies, leading to a highly reliable and detailed assignment of the vibrational spectra. The PED contributions are essential for a precise understanding of the molecule's dynamics and are often included alongside wavenumber assignments in research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The following sections provide a theoretical prediction of the ¹H and ¹³C NMR spectra for Methyl 6-methoxy-2-pyrazinecarboxylate.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing four distinct signals corresponding to the four types of non-equivalent protons in the molecule.

Pyrazine Ring Protons (H-3, H-5) : The two protons on the pyrazine ring are in different electronic environments. The H-3 proton is adjacent to the electron-withdrawing carboxylate group, while the H-5 proton is adjacent to the electron-donating methoxy group. Both are attached to an electron-deficient aromatic ring and are expected to appear in the downfield region, typically between 8.0 and 9.0 ppm. The H-3 proton is likely to be further downfield than the H-5 proton.

Methoxy Protons (-OCH₃) : The three protons of the methoxy group are shielded by being attached to an oxygen atom, which in turn is attached to the aromatic ring. This signal is expected to be a sharp singlet in the range of 3.9-4.2 ppm.

Methyl Ester Protons (-COOCH₃) : The three protons of the methyl ester group are also deshielded by the adjacent carbonyl and oxygen atoms. This will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

Due to the absence of adjacent protons (no H-H coupling), all signals in the spectrum are predicted to be singlets.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~8.7 - 8.9 | Singlet | Pyrazine H-3 |

| ~8.2 - 8.4 | Singlet | Pyrazine H-5 |

| ~4.0 - 4.2 | Singlet | Methoxy (-OCH₃) |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum for this compound is predicted to show seven distinct signals, one for each unique carbon atom in the structure.

Carbonyl Carbon (C=O) : The carbon of the carbonyl group in the ester is highly deshielded and is expected to appear furthest downfield, typically in the 160-170 ppm region.

Pyrazine Ring Carbons (C-2, C-3, C-5, C-6) : These four sp²-hybridized carbons will resonate in the aromatic region. C-2 and C-6, being attached to heteroatoms (oxygen and nitrogen), will be the most deshielded among the ring carbons. C-6, bonded to the electron-donating methoxy group, and C-2, bonded to the electron-withdrawing carboxylate group, will have distinct shifts, likely in the 150-165 ppm range. The C-3 and C-5 carbons, bonded to hydrogen, will appear further upfield in the 135-150 ppm range.

Methoxy Carbon (-OCH₃) : The sp³-hybridized carbon of the methoxy group, being directly attached to an electronegative oxygen, typically resonates in the 50-60 ppm range.

Methyl Ester Carbon (-COOCH₃) : The carbon of the methyl group in the ester function is also attached to an oxygen and will appear in a similar region to the methoxy carbon, around 50-55 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 162 - 166 | Carbonyl (C=O) |

| 158 - 162 | Pyrazine C-6 |

| 150 - 155 | Pyrazine C-2 |

| 140 - 145 | Pyrazine C-3 |

| 135 - 140 | Pyrazine C-5 |

| 54 - 58 | Methoxy (-OCH₃) |

Two-Dimensional (2D) NMR Corroboration Techniques (e.g., gHSQC, gHMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like pyrazine derivatives. Techniques such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are pivotal in confirming the molecular structure of compounds like this compound.

The gHSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of ¹H-¹³C one-bond connectivities. For this compound, this technique would unequivocally link the pyrazine ring protons to their corresponding carbon atoms and the methyl protons of the methoxy and carboxylate groups to their respective carbons.

The gHMBC experiment, on the other hand, reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular skeleton. For instance, the protons of the methoxy group would show a correlation to the C6 carbon of the pyrazine ring, confirming its position. Similarly, the ring protons would exhibit long-range correlations to the carbonyl carbon of the ester group, solidifying the connectivity of the substituent. The structures of various substituted amides of pyrazine-2-carboxylic acids have been successfully corroborated using gHSQC and gHMBC experiments. nih.gov

Table 1: Expected Key gHMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) |

|---|---|

| H3 | C2, C4, C5 |

| H5 | C3, C4, C6 |

| -OCH₃ (methoxy) | C6 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Solvent Effects on Electronic Absorption Properties

The electronic absorption properties of pyrazine derivatives are sensitive to the polarity of the solvent medium. sciencepublishinggroup.com Changes in solvent can lead to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. These shifts arise from differential solvation of the ground and excited states of the molecule. researchgate.net

For a compound like this compound, it is expected that increasing the solvent polarity would lead to a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition (e.g., n→π* or π→π*) and the change in dipole moment upon excitation. For instance, in a study of Methyl-2-pyrazinecarboxylate, the UV-Vis spectra were investigated in different solvents, demonstrating the influence of the medium on the electronic transitions. researchgate.net The interaction between the solute and solvent molecules can affect the position, intensity, and shape of the absorption bands. sciencepublishinggroup.com

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity Index | Expected λmax (nm) | Type of Shift |

|---|---|---|---|

| Cyclohexane | 0.2 | ~270 | - |

| Chloroform | 4.1 | ~275 | Bathochromic |

| Ethanol | 5.2 | ~278 | Bathochromic |

| Methanol | 6.6 | ~280 | Bathochromic |

Time-Dependent Density Functional Theory (TD-DFT) Simulations for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting and interpreting the electronic absorption spectra of organic molecules. researchgate.netmdpi.com This method can accurately calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum.

For this compound, TD-DFT calculations can be performed to simulate its UV-Vis spectrum in various solvents. These simulations help in assigning the observed absorption bands to specific electronic transitions, such as n→π* and π→π*. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. researchgate.net Theoretical studies on similar molecules have demonstrated that TD-DFT can effectively predict the electronic spectrum properties. researchgate.net

Quantum Chemical Computations for Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for determining the most stable three-dimensional structure of a molecule. arxiv.org By performing geometry optimization, one can find the minimum energy conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Conformational analysis of the methoxy and methyl carboxylate groups relative to the pyrazine ring can also be carried out using DFT. For Methyl-2-pyrazinecarboxylate, DFT calculations with the B3LYP/6–311++G(d,p) basis set were used to optimize the molecular geometry of its syn and anti-conformers to determine their stability. researchgate.net Such calculations provide valuable insights into the preferred spatial arrangement of the substituents, which in turn influences the molecule's spectroscopic and electronic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Investigations

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic properties and reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. youtube.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key parameter that provides information about the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For pyrazine derivatives, DFT calculations can be employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net In the case of Methyl-2-pyrazinecarboxylate, the determined HOMO-LUMO energies revealed that charge transfer interactions occur within the molecule. researchgate.net

Table 3: Calculated FMO Properties of a Methyl Pyrazinecarboxylate Analogue

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -7.2 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 5.4 |

Data is hypothetical and based on typical values for similar compounds.

Charge Transfer Interactions within Pyrazine Carboxylate Systems

Pyrazine rings, due to the presence of two electron-withdrawing imine nitrogen atoms, are inherently electron-deficient. acs.orgresearchgate.net This characteristic makes pyrazine carboxylate systems excellent platforms for studying intramolecular charge transfer (ICT) phenomena. acs.orgresearchgate.net When electron-donating groups are attached to the pyrazine core, a significant donor-acceptor (D-A) interaction is established. researchgate.netrsc.org In the case of this compound, the methoxy group (-OCH₃) serves as an electron-donating group, while the pyrazine ring, further functionalized with the electron-withdrawing methyl carboxylate group (-COOCH₃), acts as the acceptor moiety.

This electronic push-pull arrangement facilitates the transfer of electron density from the methoxy group, across the pyrazinic system, towards the carboxylate group upon photoexcitation. This ICT is a key factor governing the photophysical properties of the molecule. rsc.org Computational studies on related pyrazine derivatives, such as Methyl-2-pyrazinecarboxylate (M2PC), have confirmed that charge transfer interactions occur within the molecule, as revealed by the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO is typically localized on the electron-rich portions of the molecule (including the methoxy group and parts of the pyrazine ring), while the LUMO is concentrated on the electron-deficient regions (the carboxylate group and the nitrogen atoms of the pyrazine ring). The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical parameter that influences the electronic absorption and emission spectra of the compound. science.gov

In broader D-A-D chromophores involving pyrazine acceptors, the fusion of additional rings like thiophene or benzene onto the pyrazine unit can strengthen these ICT interactions, leading to a bathochromic (red) shift in the absorption spectrum. acs.orgresearchgate.net This indicates that the electronic properties of pyrazine carboxylate systems can be finely tuned by modifying the substituent groups, thereby controlling the extent and energy of the intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP map is plotted onto a constant electron density surface, where different colors represent varying electrostatic potential values. preprints.org Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and correspond to sites susceptible to electrophilic attack. preprints.orgresearchgate.net Conversely, regions of positive potential, shown in blue, are electron-poor and indicate favorable sites for nucleophilic attack. preprints.orgresearchgate.net

For pyrazine carboxylate systems, MEP analysis reveals distinct reactive regions. Computational studies on Methyl-2-pyrazinecarboxylate have been used to identify its nucleophilic and electrophilic spots. researchgate.net In this compound, the most negative potential (red regions) is expected to be localized around the electronegative atoms: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of both the methoxy and carboxylate groups. researchgate.netresearchgate.net These sites are the primary centers for electrophilic interactions, such as protonation or coordination with metal ions. researchgate.net

The positive potential (blue regions) is generally found around the hydrogen atoms, particularly those of the methyl groups. researchgate.net The carbon atoms of the pyrazine ring, being adjacent to the electronegative nitrogen atoms, also exhibit a degree of positive potential, making them susceptible to nucleophilic attack, although this is less pronounced than the electrophilicity of the nitrogen and oxygen atoms. nih.gov MEP analysis thus provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of its interaction with other chemical species. nih.gov

Table 1: Predicted Reactive Sites in this compound based on MEP Analysis

| Region | Type of Potential | Predicted Reactivity | Corresponding Atoms |

|---|---|---|---|

| Pyrazine N atoms | Negative (Red) | Electrophilic Attack | N1, N4 |

| Carbonyl O atom | Negative (Red) | Electrophilic Attack | C=O |

| Methoxy O atom | Negative (Red) | Electrophilic Attack | -OCH₃ |

| Methyl H atoms | Positive (Blue) | Nucleophilic Attack | -CH₃ |

| Ring C-H atoms | Positive (Blue) | Nucleophilic Attack | C-H |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance. researchgate.net These interactions, particularly hyperconjugative interactions, are crucial for molecular stability. researchgate.netresearchgate.net Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty or partially filled anti-bonding orbital (σ* or π*). researchgate.net

n → π : Delocalization of lone pair electrons (n) from the nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxy and carboxylate groups into the anti-bonding π orbitals of the aromatic ring and the C=O bond. This interaction is fundamental to the electronic structure of the heterocyclic system.

σ → σ : Interactions involving the delocalization of electron density from σ bonds (e.g., C-H, C-C) to adjacent σ anti-bonding orbitals.

π → π : Delocalization of electrons from the π bonding orbitals of the pyrazine ring to its π anti-bonding orbitals, which is characteristic of aromatic systems.

The stabilization energy (E²) associated with each donor-acceptor interaction can be calculated, with higher E² values indicating a stronger interaction and greater contribution to molecular stability. researchgate.net For instance, the interaction between the lone pair of the methoxy oxygen and the π* anti-bonding orbitals of the pyrazine ring is expected to be significant, reflecting the electron-donating nature of the methoxy group. Similarly, interactions involving the lone pairs of the pyrazine nitrogens and the π* system of the ring are critical for the molecule's electronic delocalization and stability. nih.govnih.gov

Topological Analyses for Molecular Composition and Reactivity Indices

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic interactions and molecular structure. researchgate.net This approach identifies critical points in the electron density, where the gradient of the density is zero. Bond Critical Points (BCPs) are of particular interest, as their properties reveal the nature of the chemical bonds. researchgate.netresearchgate.net

For pyrazine carboxylate systems, QTAIM analysis can be used to characterize the covalent bonds within the pyrazine ring and the substituent groups, as well as weaker non-covalent interactions. researchgate.netmdpi.com Key parameters calculated at the BCP include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell (covalent) interactions, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

Studies on pyrazine derivatives utilize these topological parameters to understand molecular composition and reactivity. researchgate.net For this compound, this analysis would confirm the covalent nature of the C-C, C-N, C-H, C-O, and N=C bonds within the molecule. Furthermore, global reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated to provide a quantitative measure of the molecule's reactivity. chemrxiv.org These indices help in comparing the reactivity of different pyrazine analogues and understanding their behavior in chemical reactions.

Table 2: Key Parameters from Topological (QTAIM) and Conceptual DFT Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Electron Density at BCP | ρ(r) | Indicates bond strength and order. |

| Laplacian of Electron Density | ∇²ρ(r) | Differentiates between shared-shell (covalent) and closed-shell (non-covalent) interactions. |

| Chemical Potential | μ | Measures the escaping tendency of electrons from the system. |

| Chemical Hardness | η | Represents the resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |

Advanced Spectroscopic and Computational Integration for Structure-Property Relationships

The comprehensive understanding of structure-property relationships in molecules like this compound relies on the powerful synergy between advanced spectroscopic techniques and high-level computational methods. chemrxiv.orgmdpi.com This integrated approach allows for the detailed interpretation of experimental data and the prediction of molecular properties with high accuracy. nih.gov

Experimental techniques such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy provide information about the vibrational modes of the molecule. researchgate.net These experimental spectra can be accurately reproduced and assigned using computational methods, typically Density Functional Theory (DFT), through the calculation of vibrational frequencies and potential energy distribution (PED) analysis. chemrxiv.org Similarly, UV-Visible spectroscopy, which probes the electronic transitions within the molecule, can be interpreted with the aid of Time-Dependent DFT (TD-DFT) calculations. researchgate.net These calculations help identify the nature of the electronic transitions, such as n→π* or π→π* transitions, and elucidate the role of intramolecular charge transfer (ICT). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on pyrazine derivatives further exemplify this integration. nih.govnih.gov In these studies, computational descriptors (e.g., NBO charges, dipole moments, HOMO-LUMO energies) are correlated with experimentally determined biological activities to build predictive models. nih.gov This approach is crucial in fields like drug discovery, where understanding how structural modifications influence a compound's function is paramount. nih.govacs.org The combination of computational insights from MEP, NBO, and QTAIM analyses with spectroscopic data provides a holistic view of the molecule, connecting its electronic structure directly to its chemical reactivity, photophysical behavior, and biological function. researchgate.net

Biological Activities and Mechanistic Investigations of Methyl 6 Methoxy 2 Pyrazinecarboxylate Analogues

Antimicrobial Efficacy and Structure-Activity Relationships (SAR)

Analogues of methyl 6-methoxy-2-pyrazinecarboxylate have been the subject of extensive research to understand their antimicrobial properties. These investigations have revealed important structure-activity relationships that govern their efficacy against a range of microorganisms.

Antituberculotic and Antimycobacterial Activities

Pyrazinecarboxamide derivatives are a cornerstone in the study of new antitubercular agents, with pyrazinamide being a key first-line drug for tuberculosis treatment. Research into its analogues aims to enhance potency and overcome resistance.

The core structure of pyrazinoic acid, the active form of pyrazinamide, has been modified to explore its antimycobacterial potential. Studies have shown that substitutions at the 3 and 5 positions of the pyrazine (B50134) ring can lead to compounds that are 5 to 10 times more potent than the parent pyrazinoic acid digitellinc.comnih.gov. This increased activity is attributed to improved binding to the enzyme PanD, a crucial component in the coenzyme A biosynthetic pathway of Mycobacterium tuberculosis digitellinc.com.

In a series of N-benzylpyrazine-2-carboxamides, the substitution on the benzylamino moiety was found to be critical for antimycobacterial activity. Compounds with a trifluoromethyl group, such as 3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide, exhibited significant activity against Mycobacterium tuberculosis H37Rv mdpi.com. The position of the substituent also plays a role, with 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showing the best minimum inhibitory concentration (MIC) of 6 µM and low cytotoxicity mdpi.com. It was also noted that a carbonitrile group on the pyrazine core is not essential for potent activity mdpi.com.

Further studies on substituted amides of pyrazine-2-carboxylic acids revealed that lipophilicity is a key factor influencing antituberculotic activity. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, a highly lipophilic compound, demonstrated the highest activity with 72% inhibition against M. tuberculosis nih.gov.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 3 and 5 position alkylamino-pyrazinoic acid analogs | Mycobacterium tuberculosis | 5 to 10-fold more potent than pyrazinoic acid | digitellinc.comnih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC: 6 µM | mdpi.com |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% inhibition | nih.gov |

| N'-(substituted)-pyrazine-2-carbohydrazide derivatives | Mycobacterium tuberculosis H37Rv | MIC: 3.13 to 12.5 µg/mL | researchgate.net |

Antifungal Activities

The antifungal potential of pyrazine carboxamide derivatives has also been investigated, revealing that structural modifications significantly impact their efficacy against various fungal pathogens.

In a study of pyrazine-2-carboxamide derivatives condensed with substituted aminopyridines, the antifungal activity was found to be dependent on the substitution pattern. One of the tested compounds showed the highest activity against Candida albicans, comparable to the standard drug fluconazole jocpr.com. However, other derivatives were inactive against both C. albicans and Aspergillus niger jocpr.com.

Another study on substituted amides of pyrazine-2-carboxylic acids demonstrated that the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited a poor in vitro antifungal effect against all tested strains, with MIC values ranging from 31.25 to 500 μmol·dm-3 nih.gov. This suggests that specific substitutions are crucial for potent antifungal activity.

Research on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives has also provided insights into antifungal SAR. While some pyrazole carboxamides showed notable antifungal activity, an isoxazolol pyrazole carboxylate derivative displayed significant activity against several phytopathogenic fungi, with an EC50 value against Rhizoctonia solani that was lower than the positive control, carbendazol nih.govresearchgate.net. This highlights the potential of hybrid molecules incorporating the pyrazine scaffold.

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrazine-2-carboxamide derivatives with aminopyridines | Candida albicans | Activity comparable to fluconazole for one derivative | jocpr.com |

| 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various fungal strains | MIC: 31.25-500 μmol·dm-3 (poor activity) | nih.gov |

| Isoxazolol pyrazole carboxylate derivative | Rhizoctonia solani | EC50: 0.37 µg/mL | nih.govresearchgate.net |

Antibacterial Activities

Analogues of this compound have demonstrated a broad spectrum of antibacterial activity, including against drug-resistant strains. The structure-activity relationships in this context are crucial for the development of new antibacterial agents.

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. Some of these compounds showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria nih.gov. One particular derivative exhibited superior antibacterial activities, with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the first-line antibiotic ampicillin nih.gov. The SAR analysis suggested that a jocpr.comnih.govnih.govtriazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety was favorable for antibacterial activity nih.gov.

In another study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). One of the arylated analogs demonstrated the strongest antibacterial activity with a MIC of 6.25 mg/mL mdpi.com.

Furthermore, pyrazine-2-carboxylic acid derivatives of piperazines have shown good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans rjpbcs.com. Molecular docking studies suggested that the inhibition of GlcN-6-P synthase may be responsible for the antibacterial activity of these piperazine derivatives rjpbcs.com.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative (compound 2e) | Staphylococcus aureus | MIC: 32 µg/mL | nih.gov |

| Triazolo[4,3-a]pyrazine derivative (compound 2e) | Escherichia coli | MIC: 16 µg/mL | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR Salmonella Typhi | MIC: 6.25 mg/mL | mdpi.com |

| Pyrazine-2-carboxylic acid-piperazine derivatives | P. aeruginosa | MIC: 25 µgmL-1 for some derivatives | rjpbcs.com |

Antiviral Properties of Pyrazine Carboxamide Derivatives

Pyrazine carboxamide derivatives have emerged as a promising class of compounds with significant antiviral activity, particularly against influenza viruses. The well-known antiviral drug T-705 (Favipiravir) is a substituted pyrazine derivative, highlighting the potential of this chemical scaffold in antiviral drug discovery nih.gov.

Novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers have been designed and synthesized to evaluate their activity against influenza A viruses H1N1 and H3N2. One of the epimers, 4-[(1S, 3R, 4R, 7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3-oxo-3,4-dihydropyrazine-2-carboxamide, demonstrated high antiviral activity with IC50 values of 7.41 µM for H3N2 and 5.63 µM for H1N1 nih.gov. Importantly, this compound exhibited remarkably low cytotoxicity, with a TC50 greater than 200 µM, indicating a favorable safety profile nih.gov.

Molecular docking studies of this active compound with the RNA-dependent RNA polymerase (RdRp) of the influenza virus have provided insights into the binding mode and helped to rationalize the structure-activity relationships nih.gov. This suggests that the pyrazine carboxamide scaffold can be effectively utilized to design potent and selective inhibitors of viral replication.

Another study on a 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine derivative showed in vitro antiviral activity against a range of viruses, including some influenza viruses, measles, herpes simplex, and vaccinia viruses nih.gov.

| Compound | Virus Strain | IC50 (µM) | TC50 (µM) | Reference |

|---|---|---|---|---|

| 4-[(1S, 3R, 4R, 7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3-oxo-3,4-dihydropyrazine-2-carboxamide | Influenza A H3N2 | 7.41 | >200 | nih.gov |

| Influenza A H1N1 | 5.63 | >200 | nih.gov |

Enzyme Inhibition Studies

Inhibition of Photosynthetic Electron Transport (PET) in Chloroplasts

Substituted pyrazine-2-carboxamides have been identified as potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. This inhibitory activity is of interest for the development of herbicides.

The inhibitory activity of these compounds on the oxygen evolution rate is dependent on their lipophilicity and the electronic effects of the substituents nih.gov. In a series of substituted N-benzylpyrazine-2-carboxamides, a linear increase in PET-inhibiting activity was observed with increasing lipophilicity of the compounds sciforum.net.

The most active inhibitor of the oxygen evolution rate in one study was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid, with an IC50 of 0.026 mmol·dm-3 nih.gov. In another series of substituted 3-(benzyl-amino)pyrazine-2-carboxamides, 3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide was the most active in inhibiting PET, with an IC50 of 2.2 μmol/L, which is comparable to the commercial herbicide DCMU sciforum.net.

These findings suggest that the pyrazine carboxamide scaffold can be effectively modified to design potent inhibitors of PET, with lipophilicity and the nature of substituents on the aromatic rings being key determinants of activity.

| Compound | Activity (IC50) | Reference |

|---|---|---|

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | 0.026 mmol·dm-3 | nih.gov |

| 3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide | 2.2 µmol/L | sciforum.net |

Mechanisms of Enzyme Interaction (e.g., PanD enzyme targeting by pyrazinoic acid analogues)

The interaction of pyrazinecarboxylate analogues with enzymes is a critical aspect of their biological activity, particularly in the context of antimicrobial agents. A prominent example is the targeting of the aspartate decarboxylase (PanD) enzyme in Mycobacterium tuberculosis by pyrazinoic acid (POA), the active metabolite of the frontline tuberculosis drug, pyrazinamide (PZA). nih.govacs.org

Biochemical and structural evidence demonstrates that POA acts as a competitive inhibitor of the PanD enzyme. nih.gov It binds directly to the enzyme's active site, competing with the natural substrate, L-aspartate. nih.govresearchgate.net PanD is a crucial enzyme in the biosynthetic pathway of coenzyme A (CoA), as it catalyzes the conversion of aspartate to β-alanine, a precursor for pantothenate (Vitamin B5) synthesis. tandfonline.comnih.govfrontiersin.org By inhibiting PanD, POA effectively blocks the entire CoA biosynthesis pathway downstream of this enzymatic step. nih.govacs.orgnih.gov

Isothermal titration calorimetry (ITC) experiments have confirmed the direct binding of POA to wild-type PanD, whereas the prodrug PZA shows no such binding. nih.govacs.org This underscores the necessity of bioactivation for the drug's activity. Furthermore, missense mutations within the panD gene are a significant mechanism of resistance to POA. nih.govacs.org These mutations often occur near the catalytic center and prevent the binding of POA to the enzyme, thereby negating its inhibitory effect and allowing CoA biosynthesis to proceed. nih.govresearchgate.net This loss of binding in mutant PanD proteins has been experimentally verified, solidifying PanD as a genetically, metabolically, and biophysically validated target of pyrazinoic acid. nih.govacs.orgacs.org

The development of novel POA analogues aims to enhance this enzyme inhibition. For instance, modifications at the 3-position of the pyrazine ring have led to the creation of inhibitors with significantly increased potency against PanD compared to POA itself. nih.gov

| Parameter | Description | Significance |

| Target Enzyme | Aspartate Decarboxylase (PanD) | Essential for Coenzyme A biosynthesis in M. tuberculosis. tandfonline.comnih.gov |

| Inhibitor | Pyrazinoic Acid (POA) | The active form of the prodrug Pyrazinamide (PZA). nih.gov |

| Mechanism | Competitive Inhibition | POA binds to the PanD active site, competing with L-aspartate. nih.govresearchgate.net |

| Effect | Blockade of CoA Pathway | Leads to depletion of intracellular Coenzyme A. nih.govacs.org |

| Resistance | panD Gene Mutations | Mutations abolish POA binding to the enzyme. nih.govacs.org |

Receptor Binding and Molecular Docking Simulations

Molecular docking simulations and protein-ligand interaction studies are powerful computational tools used to predict and analyze the binding of small molecules like pyrazinecarboxylate derivatives to protein targets. These methods are instrumental in understanding the potential therapeutic effects of these compounds.

For example, a computational study on Methyl-2-pyrazinecarboxylate (M2PC), a compound structurally related to this compound, investigated its biological activities through molecular docking analysis. researchgate.net The study focused on its potential for cerebral anti-ischemia inhibition. The results of the docking analysis indicated a strong binding affinity between M2PC and its target protein. researchgate.net This high binding affinity suggests that the molecule could have a significant impact on the protein's function, potentially leading to the observed inhibitory effect on cerebral anti-ischemia. researchgate.net

Such studies typically involve:

Target Identification: Selecting a protein receptor known to be involved in a specific disease pathway.

Molecular Docking: Simulating the interaction between the ligand (e.g., M2PC) and the protein's active site to predict the most stable binding conformation.

Binding Affinity Calculation: Estimating the strength of the interaction, often expressed as a binding energy or score. A lower binding energy generally indicates a more stable complex.

The analysis of these protein-ligand interactions helps to elucidate the molecular basis of a compound's activity and can guide the design of new, more potent derivatives. nih.gov For M2PC, the favorable binding interactions observed in silico provide a strong rationale for its potential therapeutic application in cerebral anti-ischemia and warrant further experimental validation. researchgate.net

| Compound | Potential Application | Methodology | Key Finding |

| Methyl-2-pyrazinecarboxylate (M2PC) | Cerebral anti-ischemia inhibition | Molecular Docking Analysis | Strong binding affinity to the target protein suggests significant inhibitory potential. researchgate.net |

Cellular and Biochemical Pathway Modulation

Certain pyrazine derivatives, particularly alkylpyrazines, have been shown to exert their biological effects by modulating the physical properties of cell membranes. nih.gov Rather than interacting with a single specific receptor, these compounds can alter the bulk properties of the lipid bilayer, which in turn affects the function of various membrane-associated proteins. nih.gov

A study on a series of structurally similar alkylpyrazines—tetramethylpyrazine (TMP), triethylpyrazine (3EP), and tetraethylpyrazine (TEP)—investigated their effects on vascular smooth muscle cell membranes. The research demonstrated that these compounds inhibit a range of biological activities, with potency increasing with the size of the alkyl substituents (TMP < 3EP < TEP). nih.gov

Using fluorescence polarization and electron spin resonance techniques, the study found that these pyrazine derivatives directly affect membrane fluidity. nih.gov The key findings include:

Increased Membrane Fluidity: The compounds alter the microviscosity of the lipid bilayer. nih.gov

Hydrophobicity-Dependent Incorporation: The extent to which these derivatives incorporate into the cell membrane is related to their hydrophobicity, with the more hydrophobic TEP showing the greatest incorporation. nih.gov

This modulation of membrane fluidity suggests a mechanism where alkylpyrazines can influence the properties of membrane-embedded receptors and enzymes indirectly, by changing their lipid environment. nih.gov This provides a plausible explanation for their ability to affect a wide spectrum of cellular activities.

A primary mechanism of action for pyrazinoic acid (POA), the active form of pyrazinamide, is the disruption of coenzyme A (CoA) biosynthesis. nih.govacs.org This pathway is essential for numerous cellular processes in Mycobacterium tuberculosis, including fatty acid metabolism. frontiersin.org

The interference occurs at a specific enzymatic step. As previously discussed, POA directly targets and inhibits aspartate decarboxylase (PanD). nih.govacs.org This enzyme is responsible for producing β-alanine, a necessary precursor for the synthesis of pantothenate (vitamin B5), which is a building block of CoA. frontiersin.org

Metabolomic analyses of M. bovis BCG treated with POA have confirmed this mechanism. The studies revealed:

A significant reduction in the concentrations of all CoA precursors that are downstream of the PanD-catalyzed step. nih.govacs.org

A depletion of the intracellular pool of CoA itself. acs.org

An accumulation of free fatty acids, which is consistent with the CoA depletion, as CoA is essential for their metabolism. nih.gov

This targeted interference with a vital metabolic pathway is a key component of the bactericidal activity of PZA against M. tuberculosis. The disruption of CoA homeostasis has wide-ranging detrimental effects on the bacterium's physiology. frontiersin.org

Prodrug Strategies and Bioactivation Mechanisms (e.g., Pyrazinamide-Pyrazinoic Acid Axis)

The use of a prodrug strategy is a cornerstone of the efficacy of pyrazinamide (PZA), one of the most important drugs for treating tuberculosis. nih.gov PZA itself is not the active agent; it requires bioactivation into its cytotoxic form, pyrazinoic acid (POA). youtube.comnih.gov This conversion is a critical step in its mechanism of action.

The PZA-POA axis can be summarized as follows:

Uptake: The prodrug PZA is taken up by the mycobacterium.

Activation: Inside the bacterium, the PncA enzyme hydrolyzes the amide group of PZA, converting it to the active carboxylic acid, POA.

Action: POA, under the acidic conditions often found in the intracellular environment where the bacteria reside, exerts its antimicrobial effects, primarily by inhibiting Coenzyme A biosynthesis. youtube.com

A major cause of clinical resistance to PZA involves mutations in the pncA gene. researchgate.net These mutations result in a non-functional PncA enzyme, preventing the conversion of PZA to POA and rendering the drug ineffective. researchgate.netunifesp.br

Applications of Methyl 6 Methoxy 2 Pyrazinecarboxylate and Pyrazine Carboxylate Scaffolds in Advanced Materials and Medicinal Chemistry

Intermediate Roles in Pharmaceutical Synthesis

The structural features of Methyl 6-methoxy-2-pyrazinecarboxylate make it a valuable precursor in multi-step synthetic pathways. The pyrazine (B50134) core, combined with the reactivity of the ester and methoxy groups, allows for diverse chemical modifications, positioning it as a key building block in the creation of complex molecular architectures. nbinno.comenamine.net

Pyrazinamide (PZA) is a cornerstone first-line drug for the treatment of tuberculosis, a disease affecting a significant portion of the world's population. researchgate.netnih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid, by an amidase enzyme within Mycobacterium tuberculosis. researchgate.net The synthesis of PZA and its numerous derivatives relies heavily on pyrazine-2-carboxylic acid and its esters as starting materials.

The general synthetic route involves the conversion of a pyrazine-2-carboxylic acid derivative, such as this compound, into the corresponding amide. nih.gov For instance, pyrazine-2-carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which is then reacted with an amine to yield the desired pyrazinamide derivative. nih.gov This straightforward and high-yield pathway has been adapted to create extensive libraries of novel pyrazinamide analogs with varied substituents on the pyrazine ring, aiming to overcome drug-resistant strains of tuberculosis. nih.govmdpi.com

Beyond its role in antituberculosis agents, the pyrazine carboxylate scaffold is a fundamental component in the synthesis of novel chemical entities with a broad spectrum of pharmacological activities. researchgate.nettandfonline.com These derivatives have been investigated for anti-inflammatory, anticancer, antibacterial, and analgesic properties. researchgate.netnih.gov The pyrazine nucleus is present in several marketed drugs, highlighting its importance in pharmaceutical development. nih.gov

This compound and similar compounds serve as key intermediates, providing a rigid core structure that can be systematically functionalized. nbinno.comresearchgate.net For example, the ester group can be hydrolyzed to the carboxylic acid or converted to various amides, while the methoxy group and the ring itself can undergo substitution reactions. This versatility allows medicinal chemists to explore a vast chemical space and optimize molecular properties to enhance potency and selectivity for various biological targets. nbinno.com

Design and Development of Bioactive Pyrazine Derivatives

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. The systematic modification of this scaffold is a common strategy in drug discovery to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.govmdpi.com

Structure-activity relationship (SAR) studies have demonstrated that even minor changes to the substituents on the pyrazine ring can lead to significant variations in biological activity. Researchers have synthesized and evaluated series of pyrazinecarboxamides with different substituents to probe these effects.

For instance, studies on substituted pyrazine-2-carboxamides revealed that lipophilicity, governed by the substituents, plays a crucial role in their antimycobacterial and antifungal activities. researchgate.netbohrium.com In one study, the introduction of a 5-tert-butyl and a 6-chloro group on the pyrazine ring, combined with a 3,5-bis(trifluoromethyl)phenyl amide, resulted in a compound with high antituberculotic activity (72% inhibition against M. tuberculosis) and high lipophilicity. researchgate.netbohrium.com Another study found that a 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide also showed 72% inhibition. mdpi.com The highest antifungal effect against Trichophyton mentagrophytes was observed for 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide. mdpi.com These findings underscore the importance of halogen and bulky alkyl groups in enhancing bioactivity.

The following table summarizes research findings on how different substituents on the pyrazine-2-carboxamide core affect its biological activity against various organisms.

| Pyrazine Core Substituents | Amide Substituent | Target Organism/Assay | Biological Activity | Reference |

|---|---|---|---|---|

| 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | Mycobacterium tuberculosis | 72% Inhibition | researchgate.net |

| 5-tert-butyl-6-chloro | 3,5-dibromo-4-hydroxyphenyl | Mycobacterium tuberculosis | 72% Inhibition | mdpi.com |

| 6-chloro | 3,5-dibromo-4-hydroxyphenyl | Mycobacterium tuberculosis | 54% Inhibition | mdpi.com |

| 5-tert-butyl-6-chloro | 4-methyl-1,3-thiazol-2-yl | Trichophyton mentagrophytes | MIC = 31.25 µmol·mL⁻¹ | mdpi.com |

| 5-tert-butyl-6-chloro | 5-bromo-2-hydroxyphenyl | Spinach Chloroplasts (Photosynthesis Inhibition) | IC₅₀ = 41.9 µmol·L⁻¹ | mdpi.com |

| 6-chloro | 3,5-bis(trifluoromethyl)phenyl | Spinach Chloroplasts (Photosynthesis Inhibition) | IC₅₀ = 0.026 mmol·dm⁻³ | bohrium.com |

| 3-amino | benzyl | Mycobacterium tuberculosis H37Rv | MIC = 6.25 µg/mL | mdpi.com |

| 3-amino | 4-methylbenzyl | Mycobacterium tuberculosis H37Rv | MIC = 1.56 µg/mL | mdpi.com |

Role in Coordination Chemistry and Metal Complexes (e.g., Pt(II) derivatives with substituted bipyridines)

Pyrazine carboxylate derivatives are excellent ligands in coordination chemistry due to the presence of multiple donor atoms: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. nih.gov This dual functionality allows them to act as bridging or chelating ligands, forming a rich variety of coordination polymers and discrete metal complexes with diverse structural motifs. nih.govtandfonline.com These complexes have applications in areas such as catalysis, magnetism, and medicine. jcsp.org.pkfigshare.com

A notable area of research involves the synthesis of platinum(II) complexes incorporating pyrazine-based ligands. Platinum complexes are renowned for their use as anticancer agents. The coordination of pyrazine derivatives to a Pt(II) center can modulate the complex's electronic properties, solubility, and biological activity. bendola.com For example, a series of alkynylplatinum(II) complexes with a 2,6-di(pyrid-2-yl)pyrazine ligand have been synthesized and studied. nih.gov These complexes exhibit interesting thermoresponsive behavior, changing color with temperature due to the formation and dissociation of intermolecular Pt···Pt and π–π stacking interactions. nih.gov The platinum(II) metal centers in these compounds adopt a distorted square-planar geometry. nih.gov The ability of the pyrazine moiety to participate in such non-covalent interactions and coordinate to metal centers makes it a valuable component in the design of functional materials and potential therapeutic agents. nih.govnih.gov

Future Research Directions and Translational Perspectives for Methyl 6 Methoxy 2 Pyrazinecarboxylate

Development of Novel Synthetic Routes with Enhanced Efficiency

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times and improve yields. rsc.org Research into microwave-assisted synthesis for this specific pyrazine (B50134) derivative could lead to unprecedentedly fast and efficient production methods. rsc.org

Catalytic Systems: Exploring novel catalysts, including metal-based and organocatalysts, could facilitate key bond-forming reactions in the pyrazine ring synthesis with higher selectivity and under milder conditions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Adapting the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate to a flow process could be a significant step towards industrial-scale production.

Green Chemistry Approaches: Future synthetic strategies should emphasize sustainability by using greener solvents, reducing the number of synthetic steps (e.g., through multicomponent reactions), and improving atom economy. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Traditional Synthesis | Future-Oriented Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Photochemistry |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Often challenging to scale up | Amenable to continuous flow processes |

| Sustainability | High solvent consumption, potential for hazardous reagents | Reduced solvent use, improved atom economy, use of eutectic media rsc.org |

In-depth Mechanistic Elucidation of Biological Activities

While the broader class of pyrazine derivatives is known for a wide range of pharmacological activities—including anticancer, antibacterial, and anti-inflammatory effects—the specific biological targets and mechanisms of action for this compound are not well-defined. researchgate.net Future research must focus on elucidating these molecular interactions to understand its therapeutic potential.

Prospective research areas include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins or cellular pathways that the compound interacts with.

Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes (e.g., kinases, proteases) to determine if it acts as an inhibitor, a common mechanism for pyrazine-based drugs like the proteasome inhibitor Bortezomib. nih.gov

Pathway Analysis: Employing transcriptomics and metabolomics to understand how the compound alters cellular signaling and metabolic pathways upon treatment. This can reveal the downstream effects of the initial drug-target interaction.

Advanced Computational Modeling for Predictive Design

Computational chemistry and machine learning are powerful tools for accelerating drug discovery. researchgate.net Applying these methods to this compound can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Future computational studies should involve:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to accurately model the electronic structure of the molecule, helping to understand its reactivity and interaction with biological targets. mdpi.com

Molecular Docking and Dynamics: Simulating the binding of this compound to the active sites of identified protein targets to predict binding affinity and mode of interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of pyrazine derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Machine Learning (ML): Leveraging ML algorithms to analyze large datasets of chemical structures and biological activities to identify complex patterns and guide the design of next-generation compounds with enhanced therapeutic profiles. researchgate.net

Table 2: Computational Approaches for Drug Discovery

| Technique | Application | Objective |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. | To identify potential biological targets and understand binding interactions. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | To assess the stability of the ligand-protein complex. |

| QSAR | Correlates chemical structure with biological activity. | To predict the activity of new derivatives before synthesis. |

| Machine Learning | Identifies patterns in large chemical and biological datasets. | To accelerate the discovery of novel and high-performing molecules. researchgate.net |

Bioengineering and Microbial Biosynthesis of Pyrazine Derivatives

As an alternative to chemical synthesis, microbial biosynthesis presents an environmentally friendly and sustainable route for producing valuable organic compounds. nih.gov Research has shown that microorganisms, such as Bacillus subtilis strains isolated from fermented foods, are capable of producing various alkylpyrazines. nih.gov

Future directions in this area include:

Metabolic Engineering: Genetically modifying microbial strains to enhance specific metabolic pathways that lead to the production of pyrazine precursors.

Enzyme Discovery: Identifying and characterizing novel enzymes from various organisms that can catalyze the formation of the pyrazine ring or the specific substitutions found in this compound.

Fermentation Optimization: Developing optimized fermentation conditions (e.g., media composition, temperature, pH) to maximize the yield and purity of the biosynthesized pyrazine product. This approach aligns with the principles of green chemistry by reducing reliance on harsh chemical reagents and solvents. nih.gov

Translational Research in Therapeutic Development

Translating a promising compound from the laboratory to clinical use is a complex, multi-stage process. For this compound, future translational research would focus on building a comprehensive preclinical data package to justify its advancement as a potential therapeutic agent. The successful development of other pyrazine-containing drugs provides a strong precedent for this scaffold's therapeutic value. nih.gov

Key translational research stages include:

Lead Optimization: Systematically modifying the structure of the parent compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhance efficacy, and reduce potential toxicity.

In Vivo Efficacy Studies: Testing optimized lead compounds in relevant animal models of human diseases (e.g., oncology, infectious diseases) to demonstrate their therapeutic effect in a living system.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing how the drug is processed by the body (PK) and how it affects the body (PD) to establish a clear relationship between its concentration and its biological effect.

Q & A

Q. What are the standard synthetic routes for Methyl 6-methoxy-2-pyrazinecarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with pyrazine derivatives. Key steps include functionalization of the pyrazine ring with methoxy and methyl ester groups. For analogous compounds, reaction conditions such as temperature (e.g., 80°C for bromination), solvent choice (acetic acid or ethyl acetate), and catalysts are critical. Optimizing reaction times and purification via silica gel chromatography (20% ethyl acetate in hexane) enhances yield and purity .

Q. Which analytical techniques are recommended for confirming the structure of this compound?

High-Performance Liquid Chromatography (HPLC) is used to monitor synthesis progress and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation. For example, H NMR can identify methoxy protons (δ ~3.9 ppm) and pyrazine ring protons (δ ~8.5–9.0 ppm), while MS validates molecular weight .

Q. How can researchers purify this compound after synthesis?

Common purification methods include:

- Liquid-liquid extraction : Using ethyl acetate and sodium bicarbonate to separate organic layers .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 20% ethyl acetate) to isolate the product .

- Recrystallization : From solvents like ethanol or acetone to enhance crystalline purity .

Advanced Research Questions

Q. How does the methoxy group at the 6-position influence the reactivity of this compound in nucleophilic substitution reactions?

The methoxy group is an electron-donating substituent, which activates the pyrazine ring toward electrophilic substitution at specific positions. However, steric hindrance from the methoxy group may limit reactivity at adjacent sites. Comparative studies with chloro or amino derivatives (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate) show that electron-withdrawing groups enhance nucleophilic displacement at the 5-position .

Q. What strategies optimize reaction yields in derivatizing this compound for drug discovery?

Yield optimization involves:

- Temperature control : E.g., maintaining 80°C during bromination to avoid side reactions .

- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) improve functionalization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can researchers resolve contradictions in reported biological activities of pyrazine derivatives like this compound?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Standardize bioactivity assays using validated models (e.g., human primary cells for immunomodulatory studies).

- Perform structure-activity relationship (SAR) studies to isolate the effects of the methoxy and ester groups .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. Molecular docking simulations assess binding affinity to biological targets, guiding drug design .

Methodological Considerations

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

- Experimental setup : Incubate the compound in buffers (pH 2–12) at 37°C.

- Analysis : Use HPLC to quantify degradation products. Stability is typically highest near neutral pH (6–8), with ester hydrolysis accelerating under acidic or alkaline conditions .

Q. What protocols are recommended for synthesizing radiolabeled analogs of this compound for pharmacokinetic studies?

- Incorporate C or H isotopes via catalytic tritiation or using labeled precursors (e.g., C-methyl iodide).

- Purify using preparative HPLC and validate radiochemical purity (>95%) via scintillation counting .

Data Interpretation and Challenges

Q. How can conflicting spectroscopic data for this compound derivatives be reconciled?

Contradictions in NMR or MS data may stem from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals.

- High-resolution MS (HRMS) : Confirm molecular formulas with <5 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro